![molecular formula C19H22N2O4 B14019247 benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate CAS No. 70379-95-2](/img/structure/B14019247.png)
benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a carbamate group, and a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: This compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the target enzyme.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: A simpler analog with a similar structure but without the substituted phenyl ring.
Phenyl carbamate: Another related compound with a phenyl group instead of a benzyl group.
Isopropyl carbamate: Contains an isopropyl group instead of a benzyl group.
Uniqueness
Benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate is unique due to the presence of both a benzyl group and a substituted phenyl ring, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Propiedades
Número CAS |
70379-95-2 |
|---|---|
Fórmula molecular |
C19H22N2O4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate |
InChI |
InChI=1S/C19H22N2O4/c1-14(2)20-18(22)17-10-8-16(9-11-17)13-25-21-19(23)24-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,22)(H,21,23) |
Clave InChI |
DUUJCHQOUDSOIU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1=CC=C(C=C1)CONC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


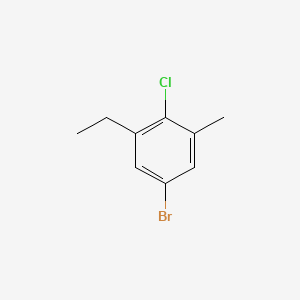
![1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019177.png)
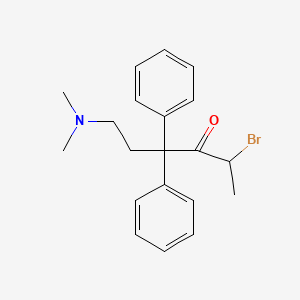
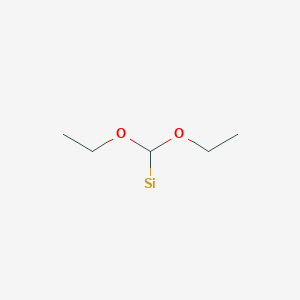
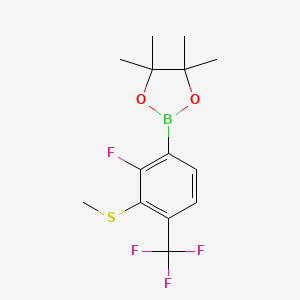
![[Acetyloxy-(2-ethylphenyl)amino] ethanoate](/img/structure/B14019206.png)
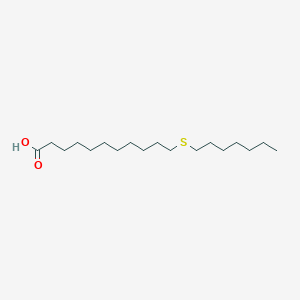
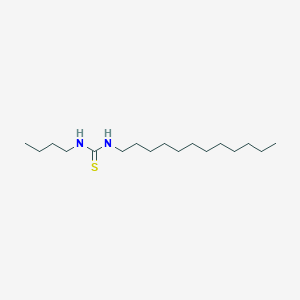
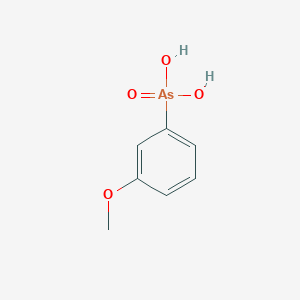
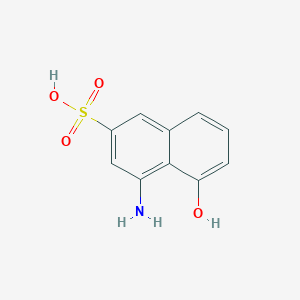
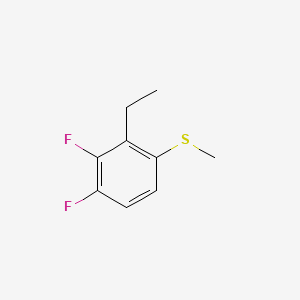
![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)

![10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14019278.png)
